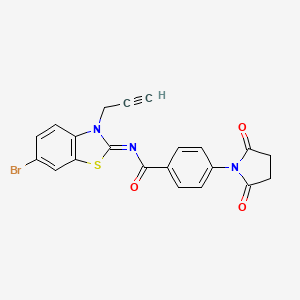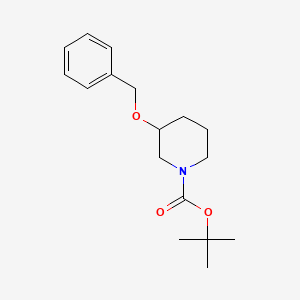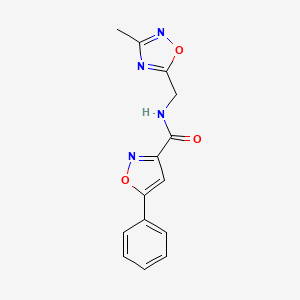![molecular formula C21H25N7O B2422711 N-cyclohexyl-4-(10-methylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide CAS No. 902444-22-8](/img/no-structure.png)
N-cyclohexyl-4-(10-methylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazole is a heterocyclic compound that is emerging as a privileged scaffold in medicinal chemistry . It is found in a wide range of pharmaceutical drugs and has demonstrated a variety of biological activities, including antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the use of bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide, and ethyl chloroformate .
Molecular Structure Analysis
1,2,4-Triazole exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the former being more stable . The triazole ring can interact with biological receptors with high affinity due to its dipole character, hydrogen bonding capacity, rigidity, and solubility .
Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions. For instance, methylation of the thiol group of a compound was carried out using dimethyl sulphate .
Physical And Chemical Properties Analysis
1,2,4-Triazoles are stable compounds and are difficult to cleave . They act as isosteres of amide, ester, and carboxylic acid .
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocyclic Compounds
The research in this area involves the synthesis of various derivatives of triazoloquinazoline compounds. For instance, a study by Shikhaliev et al. (2005) involved the three-component condensation to afford dihydrotriazoloquinazolinones, highlighting the synthetic versatility of triazoloquinazoline scaffolds (Shikhaliev et al., 2005).
Pharmacological Applications
Several studies have explored the pharmacological potentials of triazoloquinazoline derivatives. Alagarsamy et al. (2008) synthesized a series of butyl-substituted triazoloquinazolines that demonstrated significant in vivo H1-antihistaminic activity, with one compound emerging as notably active and exhibiting minimal sedation compared to the standard chlorpheniramine maleate (Alagarsamy et al., 2008). Similarly, Alagarsamy et al. (2007) reported the synthesis of cyclohexyl-substituted triazoloquinazolines with potent H1-antihistaminic activity (Alagarsamy et al., 2007).
Antihypertensive and Antitumor Activities
In addition to antihistaminic properties, some triazoloquinazoline derivatives have been investigated for their antihypertensive and antitumor activities. A study by Alagarsamy and Pathak (2007) highlighted the synthesis of benzyl-substituted triazoloquinazolines with significant in vivo antihypertensive activity in spontaneously hypertensive rats (Alagarsamy & Pathak, 2007). Moreover, Ahmed et al. (2014) synthesized triazolopyrimidine derivatives that showed potent anti-tumor cytotoxic activity in vitro against various human cancer cell lines (Ahmed et al., 2014).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .
Mode of Action
It is known that triazole compounds can interact with biological receptors through hydrogen-bonding and dipole interactions . This interaction can lead to changes in the target, which can result in the observed biological effects.
Biochemical Pathways
For instance, some 1,2,4-triazole-containing compounds have been reported to exhibit a wide range of pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
For instance, some triazolo[4,3-a]pyrazine derivatives have shown moderate to good antibacterial activities .
Zukünftige Richtungen
Given the wide range of biological activities demonstrated by 1,2,4-triazole derivatives, there is considerable interest in further exploring this scaffold for drug design, discovery, and development . In silico pharmacokinetic and molecular modeling studies can provide valuable insights for the rational design and development of new 1,2,4-triazole-based drugs .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclohexyl-4-(10-methylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide involves the reaction of 4-(10-methylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butan-1-amine with cyclohexyl isocyanate.", "Starting Materials": [ "4-(10-methylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butan-1-amine", "Cyclohexyl isocyanate" ], "Reaction": [ "To a solution of 4-(10-methylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butan-1-amine in anhydrous dichloromethane, add cyclohexyl isocyanate.", "Heat the reaction mixture at reflux temperature for 24 hours.", "Cool the reaction mixture to room temperature and filter the precipitated solid.", "Wash the solid with cold dichloromethane and dry under vacuum to obtain N-cyclohexyl-4-(10-methylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide as a white solid." ] } | |
CAS-Nummer |
902444-22-8 |
Molekularformel |
C21H25N7O |
Molekulargewicht |
391.479 |
IUPAC-Name |
N-cyclohexyl-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide |
InChI |
InChI=1S/C21H25N7O/c1-14-22-20-16-10-5-6-11-17(16)27-18(24-25-21(27)28(20)26-14)12-7-13-19(29)23-15-8-3-2-4-9-15/h5-6,10-11,15H,2-4,7-9,12-13H2,1H3,(H,23,29) |
InChI-Schlüssel |
JLSDTZKNKRKHGR-UHFFFAOYSA-N |
SMILES |
CC1=NN2C(=N1)C3=CC=CC=C3N4C2=NN=C4CCCC(=O)NC5CCCCC5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2422628.png)


![1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2422631.png)

![Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B2422638.png)
![Ethyl 6-acetyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2422642.png)

![1-(Furan-3-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2422645.png)
![6-chloro-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2422646.png)
![3-(3-chloro-2-methylphenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2422647.png)
![4-amino-1-methyl-1H-benzo[f]indole-9-carbonitrile](/img/structure/B2422648.png)

